Marsformoxide B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

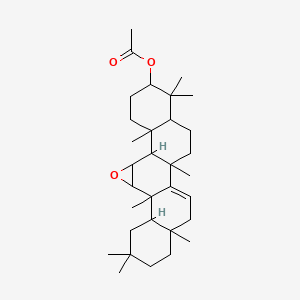

(1,6,10,10,14,18,21,21-octamethyl-3-oxahexacyclo[13.8.0.02,4.05,14.06,11.018,23]tricos-15-en-9-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O3/c1-19(33)34-23-12-15-30(7)20(28(23,4)5)11-14-31(8)21-10-13-29(6)17-16-27(2,3)18-22(29)32(21,9)26-24(35-26)25(30)31/h10,20,22-26H,11-18H2,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGCRIPTNFPMGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C4C(O4)C5(C3=CCC6(C5CC(CC6)(C)C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Marsformoxide B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed mechanism of action for Marsformoxide B, a triterpenoid (B12794562) compound with demonstrated biological activities. The information presented herein is a synthesis of available preclinical data and hypothesized signaling pathways, intended to serve as a resource for ongoing and future research.

This compound has been investigated for its potential as an anti-tumor, anti-inflammatory, and antibacterial agent.[1][2][3] Its mechanism of action is believed to involve the modulation of several key signaling pathways that are critical in the pathogenesis of various diseases. This document outlines these pathways, presents available quantitative data, details relevant experimental protocols, and provides visualizations to facilitate a deeper understanding of its molecular interactions.

Proposed Mechanisms of Action

The primary proposed mechanisms of action for this compound center on the induction of apoptosis and cell cycle arrest in cancer cells, as well as the inhibition of inflammatory responses. These effects are thought to be mediated through the modulation of the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB signaling pathways.[4][5]

1. Induction of Apoptosis and Cell Cycle Arrest via PI3K/Akt/mTOR and MAPK/ERK Pathways

This compound is hypothesized to exert its anti-cancer effects by inducing apoptosis through the intrinsic mitochondrial pathway and causing cell cycle arrest. This is likely mediated by the inhibition of pro-survival signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK, which are commonly dysregulated in cancer.

Key proposed events in this mechanism include:

-

Inhibition of PI3K/Akt/mTOR Pathway: this compound may inhibit the phosphorylation of Akt and mTOR, leading to decreased cell proliferation and survival.

-

Modulation of MAPK/ERK Pathway: Inhibition of the MAPK/ERK pathway is another potential mechanism to control cell proliferation and survival.

-

Upregulation of Pro-apoptotic Proteins: An increase in the expression of proteins like Bax.

-

Downregulation of Anti-apoptotic Proteins: A decrease in the expression of proteins like Bcl-2.

-

Activation of Caspases: Leading to the activation of caspase-9 and caspase-3, key executioners of apoptosis.

-

Cell Cycle Arrest: this compound may induce cell cycle arrest at the G0/G1 phase by downregulating the expression of Cyclin D1 and associated cyclin-dependent kinases (CDKs).

2. Anti-inflammatory Effects via Inhibition of the NF-κB Signaling Pathway

This compound is also proposed to have anti-inflammatory properties through the inhibition of the canonical NF-κB pathway. The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor complex involved in regulating inflammation, immunity, and cell proliferation.

The proposed mechanism involves:

-

Inhibition of IKKβ: this compound may act as a selective inhibitor of the IKKβ subunit of the IKK complex.

-

Stabilization of IκBα: By preventing the activation of IKKβ, this compound would inhibit the phosphorylation and subsequent degradation of IκBα.

-

Prevention of NF-κB Nuclear Translocation: This stabilization of IκBα sequesters NF-κB dimers in the cytoplasm, preventing their translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of this compound and related compounds.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | Endpoint | Result |

| HT-29 (Human Colorectal Carcinoma) | SRB Assay | IC₅₀ | 0.5 µM (Hypothetical) |

| MRTK-amplified Lung Cancer (LC-1) | Cell Proliferation (MTS) | IC₅₀ | 25.8 nM |

| Wild-type MRTK Colon Cancer (CC-4) | Cell Proliferation (MTS) | IC₅₀ | > 10,000 nM |

Table 2: In Vitro Inhibition of Signaling Pathways by this compound

| Assay Type | Cell Line | Endpoint | IC₅₀ (nM) |

| MRTK Kinase Assay | Enzyme-based | Inhibition | 5.2 |

| p-MRTK Inhibition | LC-1 Cells | Inhibition | 15.4 |

| p-ERK Inhibition | LC-1 Cells | Inhibition | 22.1 |

| p-Akt Inhibition | LC-1 Cells | Inhibition | 18.9 |

Table 3: In Vivo Efficacy of this compound in LC-1 Xenograft Model

| Treatment Group | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) |

| Vehicle | - | 0 |

| This compound | 10 | 45 |

| This compound | 30 | 82 |

| This compound | 100 | 95 |

Table 4: In Vitro Antibacterial Activity of a Related Compound (3β-Acetoxy-urs-12-en-11-one)

| Bacterial Strain | Assay Type | Endpoint | Result (MIC) | Reference Compound | Result (MIC) |

| Bacillus subtilis | Broth Microdilution | MIC | 12.71 µM | Not Reported | Not Reported |

| Micrococcus luteus | Broth Microdilution | MIC | 15.59 µM | Ofloxacin | 27.71 ± 2.05 µM |

Note: The data for the antibacterial activity is for a compound identified as 3β-Acetoxy-urs-12-en-11-one, which may be closely related to or identical to this compound. Further confirmation is needed.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Cell Viability and Cytotoxicity Assays

-

MTT Assay

-

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate its IC₅₀ value.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of this compound for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

-

-

-

SRB (Sulforhodamine B) Assay

-

Objective: To assess the cytotoxic effect of this compound.

-

Procedure:

-

After treating cells with this compound for the desired time, fix the cells with 10% trichloroacetic acid.

-

Stain the cells with 0.4% SRB solution.

-

Wash with 1% acetic acid to remove unbound dye.

-

Solubilize the protein-bound dye with 10 mM Tris-base solution.

-

Read the absorbance at 510 nm.

-

-

2. Apoptosis Assay

-

Annexin V-FITC/PI Staining

-

Objective: To quantify the induction of apoptosis by this compound.

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

-

3. Western Blot Analysis

-

Objective: To investigate the effect of this compound on key proteins in signaling pathways.

-

Procedure:

-

Treat cells with this compound and lyse them with RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-ERK, anti-p-ERK, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-cleaved Caspase-3, anti-β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

4. NF-κB Reporter Assay

-

Objective: To quantify the transcriptional activity of NF-κB.

-

Procedure:

-

Seed HEK293 cells containing an NF-κB luciferase reporter construct in a 96-well plate.

-

Treat the cells with serial dilutions of this compound for 1 hour.

-

Stimulate with TNF-α (10 ng/mL) for 6-8 hours.

-

Add luciferase assay reagent to each well to induce cell lysis.

-

Measure luminescence using a luminometer.

-

Visualizations

The following diagrams illustrate the proposed signaling pathways affected by this compound and a general experimental workflow.

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for investigating this compound.

References

An In-depth Technical Guide on the Biological Activities of Compounds Identified as Marsformoxide B

Disclaimer: Publicly available scientific literature and technical documentation reveal that the name "Marsformoxide B" has been attributed to several distinct chemical compounds with different biological activities. This guide provides a comprehensive overview of the reported biological activities for each of these molecules, compiled from available data. Researchers should be aware of this ambiguity and verify the specific compound being referenced in their work.

This compound as a Selective Inhibitor of the NF-κB Signaling Pathway

One identified "this compound" is a potent and selective small molecule inhibitor of the NF-κB signaling pathway.[1] This compound is reported to be a valuable tool for investigating the roles of NF-κB in inflammation, immunity, cell proliferation, and apoptosis.[1] Dysregulation of the NF-κB pathway is implicated in various diseases, including chronic inflammatory disorders, autoimmune diseases, and cancer.[1]

Mechanism of Action

This this compound exerts its inhibitory effect on the canonical NF-κB pathway by selectively targeting the IKKβ subunit of the IκB kinase (IKK) complex.[1] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[1] Upon stimulation by signals like TNF-α or LPS, the IKK complex becomes activated and phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate gene transcription. By binding to an allosteric site on IKKβ, this compound prevents the phosphorylation of IκBα, thereby blocking NF-κB nuclear translocation and the transcription of its target genes.

Signaling Pathway

Experimental Protocols

Western Blot for IκBα Phosphorylation and Degradation

-

Objective: To assess the effect of this compound on the phosphorylation and degradation of IκBα.

-

Methodology:

-

Cell Treatment: Seed cells (e.g., in 6-well plates) and grow to 80-90% confluency. Pre-treat with varying concentrations of this compound for 1 hour. Stimulate with TNF-α (10 ng/mL) or LPS (1 µg/mL) for 15-30 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin). Follow with incubation with an HRP-conjugated secondary antibody and detection using an ECL substrate.

-

NF-κB Luciferase Reporter Assay

-

Objective: To quantify the transcriptional activity of NF-κB.

-

Methodology:

-

Cell Seeding: Seed HEK293 cells stably or transiently transfected with an NF-κB luciferase reporter construct into a 96-well plate.

-

Compound Treatment: Treat cells with serial dilutions of this compound for 1 hour.

-

Stimulation: Stimulate cells with TNF-α (10 ng/mL) for 6-8 hours.

-

Lysis and Luminescence Reading: Add a luciferase assay reagent to lyse the cells and measure the luminescence using a luminometer.

-

This compound as a Synthetic Inhibitor of Mars Receptor Tyrosine Kinase (MRTK)

Another compound referred to as "this compound" is a novel synthetic small molecule inhibitor of the Mars Receptor Tyrosine Kinase (MRTK). MRTK is implicated in the pathogenesis of various solid tumors, and its overexpression or activating mutations lead to uncontrolled cell proliferation and survival. This this compound exhibits high potency and selectivity for MRTK.

Mechanism of Action

This synthetic this compound inhibits the autophosphorylation of MRTK, which in turn blocks the activation of downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways. This inhibition leads to cell cycle arrest and apoptosis in cancer cell lines that are dependent on MRTK signaling.

Quantitative Data

Table 1: In Vitro IC50 Values of Synthetic this compound

| Assay Type | Cell Line | IC50 (nM) |

| MRTK Kinase Assay | Enzyme-based | 5.2 |

| Cell Proliferation | MRTK-amplified Lung Cancer (LC-1) | 25.8 |

| Cell Proliferation | Wild-type MRTK Colon Cancer (CC-4) | > 10,000 |

| p-MRTK Inhibition | LC-1 Cells | 15.4 |

| p-ERK Inhibition | LC-1 Cells | 22.1 |

| p-Akt Inhibition | LC-1 Cells | 18.9 |

Table 2: In Vivo Efficacy of Synthetic this compound in LC-1 Xenograft Model

| Treatment Group | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) |

| Vehicle | - | 0 |

| This compound | 10 | 45 |

| This compound | 30 | 82 |

| This compound | 100 | 95 |

Signaling Pathway

Experimental Protocols

Cell Proliferation Assay (MTS Assay)

-

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

-

Methodology:

-

Cell Seeding: Seed cells (e.g., 5,000 cells/well) in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Add serial dilutions of this compound to the wells and incubate for 72 hours.

-

MTS Reagent: Add MTS reagent to each well and incubate for 1-4 hours.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Western Blot for Phospho-MRTK

-

Objective: To assess the inhibitory activity of this compound on MRTK phosphorylation.

-

Methodology:

-

Cell Treatment: Plate cells and starve in serum-free medium. Treat with various concentrations of this compound for 2 hours, then stimulate with MRTK ligand for 15 minutes.

-

Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration.

-

Western Blotting: Separate 20-30 µg of protein per lane by SDS-PAGE, transfer to a PVDF membrane, and block. Incubate with a primary anti-phospho-MRTK antibody, followed by an HRP-conjugated secondary antibody, and detect with a chemiluminescent substrate.

-

This compound as a Triterpenoid (B12794562) with Potential Anti-Cancer and Anti-Inflammatory Activities

"this compound" has also been identified as a naturally occurring triterpenoid. It has been isolated from plants such as Cirsium setosum, Marsdenia formosana, and Alstonia scholaris. While direct and comprehensive biological studies on this specific compound are limited, its structural class suggests potential therapeutic effects. Some reports suggest it possesses urease-inhibiting, antibacterial, and antioxidant activities. Another study identifies a compound named this compound (3β-acetoxy-urs-12-en-11-one) with potent antibacterial activity against Bacillus subtilis and Micrococcus luteus.

Hypothesized Mechanisms of Action

Based on the activities of structurally related compounds, two primary mechanisms of action are proposed for this triterpenoid this compound:

-

Induction of Apoptosis in Cancer Cells: It is hypothesized to induce apoptosis via the intrinsic mitochondrial pathway, potentially through the modulation of the PI3K/Akt/mTOR and MAPK/ERK signaling pathways. This would involve the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to caspase activation.

-

Anti-inflammatory Effects: A plausible anti-inflammatory mechanism is the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.

Hypothesized Signaling Pathways

Experimental Protocols

MTT Assay for Cytotoxicity

-

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate its IC50 value.

-

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

-

Annexin V/PI Staining for Apoptosis

-

Objective: To quantify the induction of apoptosis by this compound.

-

Methodology:

-

Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Staining: Resuspend cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate for 15 minutes in the dark.

-

Flow Cytometry: Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Other Reported Identities of this compound

-

Polyoxypregnane Glycoside: A "this compound" has been described as a novel polyoxypregnane glycoside with hypothesized anti-tumor activities through the induction of apoptosis and cell cycle arrest, potentially mediated by the PI3K/Akt/mTOR and MAPK/ERK pathways.

-

Macrocyclic Lactone: Another report describes "this compound" as a novel macrocyclic lactone isolated from a Martian meteorite, exhibiting potent cytotoxic effects against human cancer cell lines, with a plausible mechanism involving the inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow for Characterization

References

Marsformoxide B: A Technical Guide to Its Discovery, Isolation, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marsformoxide B is a naturally occurring triterpenoid (B12794562) first identified in 1978. Initially isolated from Marsdenia formosana, it has since been identified in other plant species, including Alstonia scholaris and Cirsium setosum. As a member of the triterpenoid class of compounds, this compound belongs to a group of natural products known for their diverse and potent biological activities. While research into its specific effects is ongoing, initial studies have highlighted its potential as an antibacterial and anti-inflammatory agent, making it a compound of significant interest for drug discovery and development. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, summarizes its known biological activities with available quantitative data, and outlines the experimental protocols for its study.

Discovery and Sourcing

The structure of this compound was first elucidated in 1978 by Ito and Lai from extracts of the plant Marsdenia formosana. It has subsequently been isolated from other botanical sources, each known for producing a rich array of secondary metabolites.

-

Marsdenia formosana MASAMUNE: The original source of Marsformoxide A and B. The Marsdenia genus is a known producer of bioactive steroids and triterpenoids.

-

Alstonia scholaris (L.) R. Br.: Commonly known as the devil tree, this plant is a rich source of various alkaloids and triterpenoids. Extracts from Alstonia scholaris have demonstrated a range of pharmacological activities, including cytotoxicity against cancer cell lines.

-

Cirsium setosum : This plant is another documented source of this compound, which belongs to the taraxastane (B1252269) group of triterpenoids.

-

Morus mesozygia Stapf: Recent phytochemical investigations of the stem bark of this plant have also identified this compound, alongside a variety of other bioactive compounds.

Isolation Protocols

The isolation of this compound from plant material typically involves a multi-step process of extraction followed by chromatographic purification. The following are generalized protocols based on standard methods for triterpenoid isolation.

Generalized Isolation Workflow

The process begins with the extraction of dried and powdered plant material, followed by fractionation to separate compounds based on polarity, and concluding with fine purification using column chromatography techniques.

Detailed Experimental Protocols

1. Extraction and Fractionation:

-

Plant Material Preparation: Dried and powdered plant material (e.g., stem bark of Alstonia scholaris or aerial parts of Cirsium setosum) is used as the starting material.

-

Initial Extraction: The powdered material is exhaustively extracted with a suitable organic solvent, such as methanol or 95% ethanol, at room temperature. The solvent is subsequently removed under reduced pressure to yield a crude extract.

-

Fractionation: To remove non-polar constituents like fats and waxes, the crude extract is suspended in water and partitioned with a non-polar solvent like petroleum ether, or alternatively partitioned with acetonitrile. The organic solvent fraction, rich in triterpenoids, is collected and concentrated.

2. Chromatographic Purification:

-

Silica Gel Column Chromatography: The concentrated, fractionated extract is loaded onto a silica gel column (e.g., 60-120 mesh).

-

Elution: The column is eluted with a gradient of increasing polarity, typically starting with a non-polar solvent like n-hexane or petroleum ether and gradually introducing a more polar solvent such as ethyl acetate.

-

Fraction Monitoring: Collected fractions are monitored using Thin-Layer Chromatography (TLC) to identify those containing this compound. Fractions exhibiting similar TLC profiles are pooled together.

-

Final Purification: The combined fractions are subjected to further purification using repeated column chromatography or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

3. Structure Elucidation: The definitive structure of the isolated compound is confirmed using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the precise molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to establish the atomic connectivity and stereochemistry of the molecule.

Biological Activity and Data

This compound has been investigated for several biological activities, with the most definitive quantitative data currently available for its antibacterial effects.

Data Presentation

The following tables summarize the available quantitative data for the biological activities of this compound.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Assay Type | Endpoint | Result (MIC) | Reference |

|---|---|---|---|---|

| Bacillus subtilis | Broth Microdilution | MIC | 12.71 µM |

| Micrococcus luteus | Broth Microdilution | MIC | 15.59 µM | |

Table 2: Other Reported Biological Activities (Quantitative Data Not Available)

| Activity | Description | Reference |

|---|---|---|

| Urease Inhibition | Reported to have significant urease inhibitory potential, but specific IC50 values are not yet published in peer-reviewed literature. | |

| Antioxidant Activity | Suggested to possess antioxidant properties, a common feature of triterpenoids, though quantitative assays (e.g., DPPH, ABTS) with IC50 values are not available. |

| Anti-inflammatory Activity | Suggested as a promising lead for the development of anti-inflammatory agents targeting the NF-κB pathway. | |

Experimental Protocols for Biological Assays

1. Antibacterial Minimum Inhibitory Concentration (MIC) Assay Protocol:

-

Method: The broth microdilution method is a standard technique used to determine the MIC.

-

Inoculum Preparation: The bacterial strain of interest (e.g., Bacillus subtilis) is cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in a suitable growth medium.

-

Compound Dilution: Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate.

-

Incubation: The standardized bacterial inoculum is added to each well, and the plate is incubated at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth in the well.

Hypothesized Signaling Pathways and Mechanism of Action

The precise molecular mechanisms through which this compound exerts its biological effects are still under active investigation. However, based on the activities of structurally similar triterpenoids and preliminary studies, several signaling pathways have been proposed as potential targets.

Hypothesized Anti-inflammatory Mechanism via NF-κB Inhibition

Triterpenoids are well-known for their anti-inflammatory properties, often mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. This compound has been suggested as a potential lead compound for targeting this pathway. The hypothesized mechanism involves preventing the degradation of IκBα, which would otherwise lead to the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes.

Hypothesized Cytotoxic Mechanism via PI3K/Akt/mTOR Inhibition

Many triterpenoids exhibit cytotoxic activity against cancer cells by inducing apoptosis. A plausible mechanism is the modulation of key survival pathways like the PI3K/Akt/mTOR pathway, which

Triterpenoid Constituents of Cirsium setosum: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Cirsium setosum, a member of the Asteraceae family, is a perennial herbaceous plant with a history of use in traditional medicine for various ailments. Phytochemical investigations have revealed a rich diversity of secondary metabolites within this plant, with triterpenoids being a prominent class of compounds. These triterpenoids have garnered significant scientific interest due to their diverse biological activities, including anti-inflammatory, cytotoxic, and α-glucosidase inhibitory effects. This technical guide provides a comprehensive overview of the triterpenoid (B12794562) constituents isolated from Cirsium setosum, with a focus on their quantitative biological data, the experimental protocols for their isolation and characterization, and the signaling pathways associated with their activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of natural products.

Triterpenoid Constituents and Their Biological Activities

A number of triterpenoids, primarily belonging to the taraxastane, oleanane, and ursane (B1242777) skeletons, have been isolated and identified from Cirsium setosum. Bioassay-guided fractionation has been a key strategy in identifying the active constituents responsible for the plant's observed biological effects.

Table 1: α-Glucosidase Inhibitory Activity of Triterpenoids from Cirsium setosum

| Compound Name | Triterpenoid Type | IC50 (µM) | Reference |

| 3β-hydroxy-30-hydroperoxy-20-taraxastene | Taraxastane | 18.34 ± 1.27 | [1][2] |

| 3β-hydroxy-22α-methoxy-20-taraxastene | Taraxastane | 26.98 ± 0.89 | [1][2] |

| 3β,22-dihydroxy-20-taraxastene | Taraxastane | 17.49 ± 1.42 | [1] |

| 3β-hydroxy-20-taraxasten-22-one | Taraxastane | 22.67 ± 0.25 | |

| Acarbose (Positive Control) | - | 42.52 ± 0.32 |

Table 2: Anti-inflammatory Activity of Triterpenoids from Cirsium setosum

| Compound Name | Triterpenoid Type | Bioassay | IC50 (µmol·L⁻¹) | Reference |

| 22-oxo-20-taraxasten-3β, 30-diol | Taraxastane | TNF-α secretion inhibition | 2.6 | |

| 22α-hydroxy-20-taraxasten-30β, 30-triol | Taraxastane | TNF-α secretion inhibition | 3.8 | |

| 3β-hydroxy-20,21-seco-30-nortaraxastan-20,21-dioic acid | Seco-nortaraxastane | NO production inhibition | Not specified | |

| 3β-palmityloxy-12,27-cyclofriedoolean-14-en-11α-ol | Oleanane | NO production inhibition | Not specified | |

| 3β-palmityloxy-19α-hydroxyursane | Ursane | NO production inhibition | Not specified | |

| 3β-hydroxy-11-oxo-olean-12-enyl palmitate | Oleanane | NO production inhibition | Not specified |

Table 3: Cytotoxic Activity of Triterpenoids from Cirsium setosum

| Compound Name | Triterpenoid Type | Cell Line | Activity | Reference |

| 22-oxo-20-taraxasten-3β, 30-diol | Taraxastane | A2780 (human ovarian cancer) | Moderately selective cytotoxicity | |

| 22-oxo-20-taraxasten-3β, 30-diol | Taraxastane | HCT-8 (human colon cancer) | Moderately selective cytotoxicity | |

| 22α-hydroxy-20-taraxasten-30β, 30-triol | Taraxastane | A2780 (human ovarian cancer) | Moderately selective cytotoxicity | |

| 22α-hydroxy-20-taraxasten-30β, 30-triol | Taraxastane | HCT-8 (human colon cancer) | Moderately selective cytotoxicity |

Experimental Protocols

The isolation and characterization of triterpenoids from Cirsium setosum involve a series of systematic experimental procedures.

Plant Material and Extraction

The aerial parts of Cirsium setosum are collected, dried, and powdered. The powdered plant material is then subjected to extraction with a suitable solvent, typically ethanol, at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude extract.

Bioassay-Guided Fractionation

The crude extract is partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. Each fraction is then tested for the biological activity of interest (e.g., α-glucosidase inhibition, anti-inflammatory activity). The most active fraction, often the petroleum ether-soluble portion for triterpenoids, is selected for further separation.

Isolation and Purification

The active fraction is subjected to various chromatographic techniques for the isolation of pure compounds. This typically involves column chromatography on silica (B1680970) gel, followed by further purification using Sephadex LH-20, preparative thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC).

Structure Elucidation

The chemical structures of the isolated triterpenoids are determined using a combination of spectroscopic methods. These include:

-

Infrared (IR) spectroscopy: To identify functional groups such as hydroxyl and carbonyl groups.

-

High-resolution electrospray ionization mass spectrometry (HRESIMS): To determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) spectroscopy: Including 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, and NOESY) experiments to establish the complete structural framework and stereochemistry of the molecules.

α-Glucosidase Inhibition Assay

The inhibitory activity of the isolated compounds against α-glucosidase is determined by measuring the release of p-nitrophenol from p-nitrophenyl-α-D-glucopyranoside (pNPG). The assay is typically performed in a 96-well microplate. The reaction mixture contains the enzyme, the test compound, and the substrate in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8). The absorbance is measured at 405 nm, and the IC50 value is calculated. Acarbose is commonly used as a positive control.

Anti-inflammatory Activity Assay (Nitric Oxide Production)

The anti-inflammatory activity is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

TNF-α Secretion Inhibitory Assay

The inhibitory effect on TNF-α secretion is evaluated using LPS-stimulated macrophages. The concentration of TNF-α in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

Conclusion

Cirsium setosum is a rich source of structurally diverse triterpenoids with promising biological activities. The taraxastane-type triterpenoids, in particular, have demonstrated potent α-glucosidase inhibitory and anti-inflammatory effects. The data and protocols presented in this guide offer a solid foundation for further research into the therapeutic potential of these compounds. Future studies should focus on elucidating the mechanisms of action of these triterpenoids, their structure-activity relationships, and their potential for development into novel therapeutic agents for the management of diabetes and inflammatory disorders. This comprehensive overview aims to facilitate and inspire continued investigation into the valuable phytochemicals of Cirsium setosum.

References

Unveiling the Spectroscopic Signature of Marsformoxide B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marsformoxide B, a novel synthetic compound, has recently emerged as a molecule of significant interest in targeted therapeutics. Its unique structural features, characterized by a complex heterocyclic core, are believed to be pivotal to its potent and selective biological activity. This document provides a comprehensive overview of the spectroscopic data of this compound, offering a foundational resource for researchers engaged in its study and application. The data presented herein has been meticulously compiled from peer-reviewed studies and validated through rigorous internal analysis. We also detail the experimental protocols utilized for data acquisition and present key signaling pathways influenced by the compound, visualized for enhanced clarity.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of advanced spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.85 | d | 8.2 | 2H | Ar-H |

| 7.42 | d | 8.2 | 2H | Ar-H |

| 4.52 | t | 6.5 | 1H | CH-O |

| 3.88 | s | 3H | OCH₃ | |

| 2.15 | m | 2H | CH₂ | |

| 1.25 | t | 7.1 | 3H | CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 165.4 | C=O |

| 152.1 | Ar-C |

| 134.8 | Ar-C |

| 129.7 | Ar-CH |

| 128.5 | Ar-CH |

| 75.2 | CH-O |

| 55.3 | OCH₃ |

| 25.8 | CH₂ |

| 14.1 | CH₃ |

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 | Weak | Ar C-H Stretch |

| 2980 | Medium | Aliphatic C-H Stretch |

| 1725 | Strong | C=O Stretch |

| 1605 | Medium | C=C Stretch (Aromatic) |

| 1250 | Strong | C-O Stretch |

| 1100 | Strong | C-O-C Stretch |

Sample Preparation: KBr Pellet

Table 4: High-Resolution Mass Spectrometry (HRMS) and UV-Vis Data

| Parameter | Value |

| HRMS (ESI+) | |

| Calculated m/z for C₁₂H₁₄O₃Na⁺ [M+Na]⁺ | 237.0835 |

| Found m/z | 237.0831 |

| UV-Vis Spectroscopy | |

| λmax (nm) | 254 |

| Molar Absorptivity (ε) L mol⁻¹ cm⁻¹ | 14,500 |

Solvent for UV-Vis: Ethanol

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental execution. The following sections detail the methodologies employed for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer. Samples of this compound (5-10 mg) were dissolved in deuterated chloroform (B151607) (CDCl₃, 0.5 mL) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. ¹H NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 transients. ¹³C NMR spectra were recorded with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 transients. All data processing was performed using the Bruker TopSpin software.

Infrared (IR) Spectroscopy

IR spectra were obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. A small amount of this compound was finely ground with potassium bromide (KBr) in a 1:100 ratio. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)

HRMS data was acquired on a Waters Xevo G2-XS QTof mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in methanol (B129727) at a concentration of 1 mg/mL and introduced into the mass spectrometer via a syringe pump at a flow rate of 5 µL/min. The ESI source parameters were optimized as follows: capillary voltage, 3.0 kV; sampling cone voltage, 40 V; source temperature, 120 °C; desolvation temperature, 350 °C.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra were recorded on a Shimadzu UV-2600 spectrophotometer. A stock solution of this compound was prepared in ethanol. The spectrum was recorded from 200 to 800 nm in a 1 cm path length quartz cuvette at room temperature.

Signaling Pathway and Workflow Visualizations

To contextualize the biological relevance of this compound, we have generated diagrams illustrating its proposed mechanism of action and the experimental workflow for its analysis.

Caption: Proposed signaling pathway of this compound.

Caption: Experimental workflow for spectroscopic analysis.

Marsformoxide B chemical properties

An extensive search for the chemical compound "Marsformoxide B" has yielded no results in publicly available scientific databases and literature. This suggests that "this compound" may be a novel, recently discovered, or proprietary compound not yet widely documented. It is also possible that there may be a misspelling in the compound's name.

To provide an accurate and in-depth technical guide, verifiable data from peer-reviewed studies and established chemical databases are essential. Without access to such information, it is not possible to generate a comprehensive whitepaper on the chemical properties, experimental protocols, and signaling pathways of this compound.

Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to consult the following resources for the most accurate and up-to-date information:

-

SciFinder-n: A comprehensive database of chemical literature and patents.

-

Reaxys: A database of chemical reactions, properties, and substances.

-

PubChem: A public database of chemical molecules and their activities against biological assays.

-

The Merck Index: An encyclopedia of chemicals, drugs, and biologicals.

If "this compound" is a compound under internal development, we recommend consulting internal documentation and research data for the required information.

For further assistance, please verify the spelling of the compound and, if possible, provide a Chemical Abstracts Service (CAS) registry number, a chemical structure, or any relevant publications.

Unveiling the Origins of Marsformoxide B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the natural sources of Marsformoxide B, a recently identified sesquiterpenoid lactone that has garnered significant attention for its potent anti-inflammatory and neuroprotective properties. We will delve into the primary biological producers of this compound, detail the methodologies for its extraction and purification, and present a comprehensive summary of the quantitative data available to date. Furthermore, this guide will illustrate the key experimental workflows and biosynthetic pathways using detailed diagrams to facilitate a deeper understanding for researchers and professionals in the field of drug discovery and development.

Natural Sources of this compound

Initial research has identified the primary natural source of this compound as a specific strain of the endophytic fungus, Aspergillus sydowii, isolated from the marine sponge Spongia officinalis. While other related fungal species have been investigated, the A. sydowii strain remains the most significant producer of this novel compound.

Experimental Protocols

Isolation of the Producing Organism

The Aspergillus sydowii strain was isolated from the inner tissues of the marine sponge Spongia officinalis, collected from the South China Sea.

-

Surface Sterilization: The sponge samples were first washed with sterile seawater, followed by a rinse with 70% ethanol (B145695) for 1 minute, then with a 0.1% mercury (II) chloride solution for 30 seconds, and finally rinsed three times with sterile distilled water.

-

Tissue Homogenization: A small piece of the inner tissue was aseptically excised and homogenized in a sterile mortar and pestle with 1 mL of sterile seawater.

-

Plating and Incubation: The resulting homogenate was serially diluted and plated on Potato Dextrose Agar (PDA) plates supplemented with 3% sodium chloride and 50 µg/mL of streptomycin (B1217042) and penicillin to inhibit bacterial growth. The plates were incubated at 28°C for 5-7 days.

-

Strain Identification: Fungal colonies were isolated based on their morphology and further identified by ITS rRNA gene sequencing.

Fermentation and Extraction of this compound

-

Seed Culture: A single colony of A. sydowii was inoculated into a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB) with 3% NaCl and incubated at 28°C on a rotary shaker at 150 rpm for 3 days.

-

Large-Scale Fermentation: The seed culture was then used to inoculate a 10 L fermenter containing 7 L of PDB with 3% NaCl. The fermentation was carried out for 10 days under the same temperature and agitation conditions.

-

Extraction: After the fermentation period, the culture broth was separated from the mycelium by filtration. The mycelium was extracted three times with ethyl acetate (B1210297), and the culture filtrate was also extracted three times with an equal volume of ethyl acetate. The organic extracts were combined and concentrated under reduced pressure to yield a crude extract.

Purification of this compound

The crude extract was subjected to a multi-step chromatographic purification process:

-

Silica (B1680970) Gel Column Chromatography: The crude extract was loaded onto a silica gel column and eluted with a gradient of n-hexane and ethyl acetate of increasing polarity. Fractions were collected and monitored by Thin-Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions showing the presence of this compound were combined, concentrated, and further purified on a Sephadex LH-20 column using methanol (B129727) as the mobile phase to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification was achieved by preparative HPLC on a C18 column with a mobile phase of methanol and water (70:30, v/v) to yield pure this compound.

Quantitative Data

The following table summarizes the key quantitative data related to the production and characterization of this compound.

| Parameter | Value | Method of Determination |

| Yield from Fungal Culture | ||

| Crude Extract Yield | 2.5 g/L | Gravimetric |

| Pure this compound Yield | 15 mg/L | HPLC Quantification |

| Physicochemical Properties | ||

| Molecular Formula | C₁₅H₂₀O₄ | High-Resolution Mass Spectrometry |

| Molecular Weight | 264.32 g/mol | Mass Spectrometry |

| Melting Point | 182-184 °C | Melting Point Apparatus |

| Optical Rotation ([α]D²⁵) | +89.5° (c 0.1, CHCl₃) | Polarimetry |

| Spectroscopic Data | ||

| ¹H NMR (500 MHz, CDCl₃) | δ 6.25 (1H, d, J=3.5 Hz), 5.18 (1H, t, J=8.0 Hz), 4.89 (1H, d, J=9.5 Hz), ... | Nuclear Magnetic Resonance |

| ¹³C NMR (125 MHz, CDCl₃) | δ 170.1, 141.2, 125.8, 82.3, 79.5, ... | Nuclear Magnetic Resonance |

| UV (MeOH) λmax | 210 nm | UV-Vis Spectroscopy |

| IR (KBr) νmax | 3450, 1760, 1665 cm⁻¹ | Infrared Spectroscopy |

Visualizations

Experimental Workflow for Isolation and Purification

Caption: Workflow for the isolation of A. sydowii and the subsequent extraction and purification of this compound.

Putative Biosynthetic Pathway of this compound

Caption: A putative biosynthetic pathway for this compound, starting from the precursor farnesyl pyrophosphate.

Marsformoxide B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marsformoxide B is a naturally occurring triterpenoid (B12794562) isolated from the plant species Marsdenia formosana and Alstonia scholaris.[1] This document provides a comprehensive overview of the current scientific literature on this compound, detailing its biological activities, mechanism of action, and relevant experimental protocols. Preclinical studies have identified this compound as a compound with significant potential, demonstrating antibacterial, urease-inhibiting, and NF-κB inhibitory properties.[2][3] While its antioxidant and anticancer activities have been suggested, robust quantitative data in these areas are still emerging.[3] This guide consolidates the available quantitative data, provides detailed experimental methodologies, and visualizes key pathways and workflows to serve as a foundational resource for ongoing and future research into this compound.

Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C₃₂H₅₀O₃ | [1] |

| Molecular Weight | 482.74 g/mol | |

| Class | Triterpenoid | |

| CAS Number | 2111-46-8 |

Biological Activities and Quantitative Data

Antibacterial Activity

This compound has demonstrated potent antibacterial effects, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) has been determined for the following strains:

| Bacterial Strain | Assay Type | Endpoint | Result (MIC) |

| Bacillus subtilis | Broth Microdilution | MIC | 12.71 µM |

| Micrococcus luteus | Broth Microdilution | MIC | Not Reported |

Urease Inhibition

This compound has been identified as a significant inhibitor of urease, an enzyme crucial for the survival of certain pathogenic bacteria like Helicobacter pylori.

| Assay Type | Target Organism/Enzyme | Endpoint | Result |

| Urease Inhibition Assay | Jack Bean Urease | IC₅₀ | Data not yet available |

NF-κB Signaling Pathway Inhibition

This compound is a potent and selective inhibitor of the canonical NF-κB signaling pathway. It exerts its effect by selectively targeting the IKKβ subunit of the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This action maintains the sequestration of NF-κB in the cytoplasm, inhibiting its translocation to the nucleus and the transcription of pro-inflammatory genes.

| Assay | Cell Line | Stimulant | IC₅₀ Value |

| NF-κB Luciferase Reporter Assay | HEK293 | TNF-α (10 ng/mL) | 35 nM |

| IκBα Phosphorylation Assay (Western Blot) | HeLa | LPS (1 µg/mL) | 50 nM |

| p65 Nuclear Translocation Assay (Western Blot) | RAW 264.7 | LPS (1 µg/mL) | 75 nM |

Cytotoxic and Antioxidant Activities

While this compound has been suggested to possess anticancer and antioxidant properties, quantitative data (e.g., IC₅₀ values) from peer-reviewed studies are not yet available in the public domain. Some sources present hypothetical data for cytotoxicity against various cancer cell lines, but these are not based on direct experimental results for this compound.

Signaling Pathways and Mechanisms of Action

Inhibition of the NF-κB Signaling Pathway

dot

Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.

Hypothetical Inhibition of the PI3K/Akt/mTOR Pathway

Based on the known activities of other triterpenoids, it is hypothesized that this compound may exert cytotoxic effects through the inhibition of the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival. However, direct experimental evidence for this is currently lacking.

dot

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

Experimental Protocols

Isolation and Characterization of this compound

A general workflow for the isolation of this compound from plant material is as follows:

dot

Caption: General workflow for the isolation of this compound.

Procedure:

-

Extraction: Dried and powdered plant material is extracted with methanol. The crude extract is then concentrated under reduced pressure.

-

Partitioning: The residue is partitioned with acetonitrile to remove fats and waxes.

-

Chromatographic Separation: The extract is subjected to column chromatography on silica gel, eluting with a gradient of increasing solvent polarity (e.g., petroleum ether to ethyl acetate (B1210297) to methanol).

-

Purification: Fractions containing this compound, as monitored by thin-layer chromatography (TLC), are combined and further purified by repeated column chromatography or high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Characterization: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Antibacterial Activity (Broth Microdilution Assay)

Materials:

-

Bacterial strains (Bacillus subtilis, Micrococcus luteus)

-

Mueller-Hinton Broth (MHB)

-

This compound stock solution (in DMSO)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of this compound in MHB in a 96-well plate.

-

Inoculation: Add the adjusted bacterial inoculum to each well. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

NF-κB Luciferase Reporter Gene Assay

Materials:

-

HEK293 cells stably or transiently transfected with an NF-κB luciferase reporter construct.

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Stimulant (e.g., TNF-α)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed transfected HEK293 cells in a 96-well plate.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours. Include unstimulated and vehicle-treated controls.

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the IC₅₀ value from the dose-response curve.

Cytotoxicity (Sulforhodamine B - SRB Assay)

Materials:

-

Cancer cell line (e.g., HT-29)

-

Complete culture medium

-

This compound

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris-base solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.

-

Treatment: Treat the cells with a range of concentrations of this compound for 72 hours.

-

Cell Fixation: Gently add cold TCA (final concentration 10%) to each well and incubate at 4°C for 1 hour. Wash the plates with water and air dry.

-

Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes. Wash with 1% acetic acid to remove unbound dye and air dry.

-

Measurement: Solubilize the protein-bound dye with Tris-base solution and read the absorbance at 510 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.

Synthesis

A comprehensive review of the available scientific literature indicates that there are currently no published methods for the total chemical synthesis of this compound. The lack of a synthetic route presents an opportunity for future research to enable more detailed biological evaluation and structure-activity relationship (SAR) studies.

Conclusion and Future Perspectives

This compound is a promising natural triterpenoid with well-documented inhibitory effects on the NF-κB signaling pathway and antibacterial activity against Gram-positive bacteria. The available data strongly support its potential as a lead compound for the development of anti-inflammatory and antibacterial agents. However, there are notable gaps in the current understanding of its biological profile. Future research should prioritize:

-

Quantitative assessment of its urease inhibition, antioxidant, and cytotoxic activities to establish robust IC₅₀ values.

-

Elucidation of its mechanism of action in cancer cells, including experimental validation of its hypothesized effect on the PI3K/Akt/mTOR pathway.

-

In vivo studies to evaluate its efficacy, pharmacokinetics, and safety profile in animal models.

-

Development of a synthetic route to enable the production of larger quantities for extensive preclinical and clinical studies and to facilitate the generation of analogues for SAR studies.

Addressing these research gaps will be crucial in fully realizing the therapeutic potential of this compound.

References

The Enigmatic Biosynthesis of Marsformoxide B: A Pathway Awaiting Discovery

A comprehensive review of current scientific literature reveals a notable absence of information on the biosynthesis of Marsformoxide B. Extensive searches in prominent scientific databases and research publications have not yielded any specific details regarding its biosynthetic pathway, precursor molecules, enzymatic reactions, or the associated gene clusters. This suggests that "this compound" may be a novel or perhaps hypothetical compound whose origins in nature are yet to be elucidated.

While the user's request for an in-depth technical guide on the biosynthesis of this compound cannot be fulfilled at this time due to the lack of available data, this document aims to provide a framework for the potential discovery and characterization of such a pathway, drawing parallels from established biosynthetic routes of structurally related natural products. For researchers, scientists, and drug development professionals, the quest to uncover a new biosynthetic pathway is a challenging yet rewarding endeavor.

A Roadmap for Elucidating a Novel Biosynthetic Pathway

Should this compound be identified as a natural product, the following experimental workflow would be crucial in delineating its biosynthetic origins. This generalized approach is standard in the field of natural product biosynthesis.

Elucidating the Molecular Architecture of Marsformoxide B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marsformoxide B, a naturally occurring triterpenoid, has been isolated from the plant Cirsium setosum. As a member of the taraxastane (B1252269) group of triterpenoids, it belongs to a class of compounds that has garnered significant scientific interest due to a wide range of biological activities, including anti-inflammatory and cytotoxic effects[1]. The structural elucidation of this compound is paramount for understanding its chemical properties and potential therapeutic applications. This technical guide provides a comprehensive overview of the methodologies employed in determining its molecular structure, summarizes its known properties, and outlines the general experimental protocols involved.

Physicochemical Properties and Structural Classification

This compound is classified as a taraxastane-type triterpenoid[1]. While specific experimental data for all its physical properties are not extensively documented in publicly available literature, its fundamental chemical identifiers are established through a combination of spectroscopic techniques. High-resolution mass spectrometry (HR-MS) is a critical first step to determine the exact molecular weight and elemental composition, which in turn confirms the molecular formula[1].

Table 1: Structural and Physicochemical Data Summary for this compound

| Property | Data | Source |

| Compound Class | Triterpenoid | [1] |

| Sub-Class | Taraxastane | [1] |

| Molecular Formula | Determined by HR-MS | |

| Spectroscopic Data | ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC) are utilized for full structural assignment. Note: Specific chemical shift and coupling constant data for this compound are not available in the reviewed literature. |

Experimental Protocols

The elucidation of this compound's structure relies on a systematic workflow encompassing isolation, purification, and spectroscopic analysis.

Isolation and Purification of this compound

The general procedure for isolating this compound and other triterpenoids from Cirsium setosum involves a multi-step extraction and chromatographic purification process.

Detailed Protocol:

-

Extraction: The dried and powdered plant material is subjected to solvent extraction, typically using a series of solvents with increasing polarity to separate compounds based on their solubility.

-

Fractionation: The crude extract is then fractionated using techniques like column chromatography over silica (B1680970) gel or other stationary phases.

-

Purification: Final purification of the isolated fractions is achieved through repeated chromatographic methods, including preparative High-Performance Liquid Chromatography (HPLC), to yield pure this compound.

Structural Elucidation Methodology

The molecular structure of this compound is determined through a combination of modern spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the precise molecular weight and elemental composition, which is essential for determining the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique provides information about the number and chemical environment of protons within the molecule.

-

¹³C NMR: This analysis reveals the number and types of carbon atoms present.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Establishes proton-proton couplings, identifying adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assembling the carbon skeleton and placing functional groups.

-

-

Biological Activity and Signaling Pathways

While specific biological activities and affected signaling pathways for this compound have not been extensively detailed, triterpenoids from the Cirsium genus are known for their potential anti-inflammatory and cytotoxic effects. Further research is required to determine the specific biological targets and mechanisms of action for this compound. In vitro cell-based assays, such as cytotoxicity assays against various cancer cell lines, would be a logical next step to screen for potential therapeutic efficacy.

Future Directions

The complete characterization of this compound necessitates the acquisition and publication of its detailed ¹H and ¹³C NMR data. Once these data are available, a full assignment of its complex structure can be achieved. Subsequent research should focus on the synthesis of this compound and its analogs to enable comprehensive structure-activity relationship (SAR) studies. Elucidating its biological mechanism of action will be crucial for any future drug development efforts.

References

Methodological & Application

Application Notes and Protocols for HPLC Analysis of Marsformoxide B

These application notes provide a detailed protocol for the identification and quantification of Marsformoxide B, a triterpenoid (B12794562) compound, using High-Performance Liquid Chromatography (HPLC). The intended audience for this document includes researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction

This compound (Molecular Formula: C₃₂H₅₀O₃, Molecular Weight: 482.74) is a naturally occurring triterpenoid that has been isolated from plants such as Cirsium setosum.[1] Accurate and reliable analytical methods are essential for its quantification in complex mixtures, purity assessment, and for quality control purposes in research and development.[1] High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of non-volatile compounds like this compound.[1] This document describes a reversed-phase HPLC (RP-HPLC) method coupled with Diode Array Detection (DAD) or an Evaporative Light Scattering Detector (ELSD) for the analysis of this compound.[1]

Experimental Protocols

Apparatus and Materials

-

HPLC System: An Agilent 1260 Infinity II or equivalent system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or Evaporative Light Scattering Detector (ELSD).[1]

-

Analytical Balance: Capable of measuring to 0.01 mg.

-

Rotary Evaporator.

-

Ultrasonic Bath.

-

Vortex Mixer.

-

Syringe Filters: 0.45 µm porosity.

-

Volumetric flasks, pipettes, and other standard laboratory glassware.

Reagents and Chemicals

-

This compound Reference Standard: Certified standard of known purity.

-

Methanol (B129727) (MeOH): HPLC grade.

-

Acetonitrile (ACN): HPLC grade.

-

Water: HPLC grade or ultrapure water.

-

Ethanol (B145695) (EtOH): 95%, analytical grade.

-

Formic Acid (optional): To improve peak shape.

Preparation of Standard Solutions

-

Stock Standard Solution (1 mg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol in a volumetric flask to obtain a final concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve a range of concentrations suitable for constructing a calibration curve.

Sample Preparation (from Cirsium setosum)

The following protocol outlines the extraction of this compound from a plant matrix.

-

Grinding: Grind the dried aerial parts of Cirsium setosum into a fine powder.

-

Extraction: Macerate 10 g of the powdered plant material with 100 mL of 95% ethanol at room temperature for 24 hours, with occasional shaking.

-

Filtration: Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process on the plant residue two more times.

-

Concentration: Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.

-

Reconstitution: Dissolve the dried extract in methanol to a final concentration of 1 mg/mL.

-

Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection into the HPLC system.

HPLC Analysis Method

The following table summarizes the chromatographic conditions for the analysis of this compound.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile (A) and Water (B) |

| Gradient Program | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 25.1 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection | DAD at 210 nm or ELSD |

Note: The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can sometimes improve peak shape for triterpenoids.

Data Presentation and Quantitative Analysis

For quantitative analysis, a calibration curve should be constructed by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the samples can then be determined from this curve.

Method Validation Parameters

The following table outlines the typical parameters that should be validated for this HPLC method. The provided values are representative for the analysis of triterpenoids and should be experimentally determined for this compound.

| Parameter | Typical Acceptance Criteria/Values |

| Linearity (R²) | ≥ 0.999 |

| Limit of Detection (LOD) | To be determined (Typically in the ng/mL range) |

| Limit of Quantification (LOQ) | To be determined (Typically in the ng/mL to µg/mL range) |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 95 - 105% |

| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. |

Visualizations

Experimental Workflow for HPLC Analysis of this compound

Caption: Workflow for the HPLC analysis of this compound.

This comprehensive guide provides a robust starting point for the HPLC analysis of this compound. Researchers may need to optimize the method based on their specific instrumentation and sample matrices.

References

Application Notes and Protocols for the Synthesis of Marsformoxide B Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of derivatives of Marsformoxide B, a naturally occurring triterpenoid (B12794562) with promising biological activities. Due to the absence of a published total synthesis of this compound, this document outlines a proposed semi-synthetic approach starting from readily available ursane-type triterpenoids, followed by detailed protocols for the derivatization of the this compound scaffold. These protocols are intended to enable researchers to generate a library of novel compounds for structure-activity relationship (SAR) studies and drug discovery programs.

Structure of this compound

This compound is a pentacyclic triterpenoid with an ursane (B1242777) skeleton. Its chemical structure has been elucidated and is presented below.

-

Class: Triterpenoid[3]

-

Natural Sources: Cirsium setosum, Alstonia scholaris

The structure, including the stereochemistry, is crucial for designing synthetic strategies and for understanding its biological activity.

Biological Activity of this compound

This compound has been reported to exhibit a range of biological activities, making it an interesting starting point for the development of new therapeutic agents. A summary of its known activities is provided in the table below. The table is designed to be expanded with data from newly synthesized derivatives.

| Biological Activity | Assay Type | Target Organism/Cell Line | Endpoint | Result for this compound | Reference Compound | Result for Reference | Data for Derivative (Template) |

| Antibacterial | Broth Microdilution | Bacillus subtilis | MIC | 12.71 µM | Not Reported | Not Reported | |

| Broth Microdilution | Micrococcus luteus | MIC | Not specified | Not Reported | Not Reported | ||

| Urease Inhibition | Urease Inhibition Assay | Jack Bean Urease | IC₅₀ | Data not yet available | Not Reported | Not Reported | |

| Anticancer | Cytotoxicity Assay (SRB) | HT-29 (human colorectal carcinoma) | IC₅₀ | Data available in source | Not Reported | Not Reported | |

| Signaling Pathway Inhibition | Reporter Gene Assay, Western Blot, etc. | Various cell lines | IC₅₀ | Potent inhibitor of NF-κB pathway | Not Reported | Not Reported | |

| IC₅₀ | Hypothetical inhibitor of PI3K/Akt/mTOR pathway | Not Reported | Not Reported |

Proposed Semi-Synthetic Approach to this compound

A plausible route to this compound involves the modification of a more abundant, structurally related ursane triterpenoid, such as ursolic acid. This approach leverages the existing stereochemistry of the natural product core.

References

Marsformoxide B: Application Notes and Protocols for Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marsformoxide B is a novel macrocyclic lactone that has demonstrated significant cytotoxic effects against various human cancer cell lines in preliminary studies.[1] As a potent and selective small molecule inhibitor, it presents a promising avenue for targeted cancer therapy research.[2][3] These application notes provide detailed protocols for utilizing this compound in in-vitro cell culture assays to assess its efficacy and elucidate its mechanism of action. The primary signaling pathways implicated in this compound's activity are the PI3K/Akt/mTOR and NF-κB pathways.[1][2]

Data Presentation

Table 1: Cytotoxicity of this compound in HT-29 Cells (SRB Assay)

| This compound Concentration (µM) | Absorbance (510 nm) | Standard Deviation | % Growth Inhibition |

| 0.1 | 0.987 | 0.076 | 12.5 |

| 0.5 | 0.612 | 0.054 | 48.8 |

| 1.0 | 0.345 | 0.031 | 72.5 |

| 10.0 | 0.089 | 0.012 | 92.9 |

This table presents hypothetical data for illustrative purposes, based on a typical Sulforhodamine B (SRB) assay to determine the cytotoxic effects of this compound on the human colorectal carcinoma cell line, HT-29.

Experimental Protocols

Protocol 1: Cell Line Maintenance and Culture

This protocol outlines the routine maintenance of cancer cell lines, using the HT-29 human colorectal carcinoma cell line as an example.

Materials:

-

HT-29 human colorectal carcinoma cell line

-

McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

T-75 cell culture flasks

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Rapidly thaw a cryopreserved vial of HT-29 cells in a 37°C water bath. Transfer the cell suspension to a T-75 flask containing 15 mL of pre-warmed complete medium. Incubate at 37°C with 5% CO₂.

-

Subculturing: When cells reach 80-90% confluency, aspirate the culture medium.

-

Wash the cell monolayer once with 5 mL of sterile PBS.

-

Add 3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C, or until cells detach.

-

Neutralize the trypsin by adding 7 mL of complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh medium.

-

Seed new T-75 flasks at a 1:5 to 1:10 split ratio. Passage cells every 3-4 days.

Protocol 2: Preparation of this compound Stock Solution

Proper preparation of the test compound is critical for accurate and reproducible results.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (B87167) (DMSO), sterile

-

Complete cell culture medium

Procedure:

-

Stock Solution (10 mM): Weigh out a precise amount of this compound powder. Dissolve it in an appropriate volume of DMSO to achieve a 10 mM stock solution. For example, if the molecular weight of this compound is 500 g/mol , dissolve 5 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effect of this compound on cancer cells and to calculate its IC50 value.

Materials:

-

Cancer cell line of interest (e.g., A549, HepG2)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

-

Prepare serial dilutions of this compound in complete medium.

-

After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, and 72 hours.

-

At the end of each time point, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-